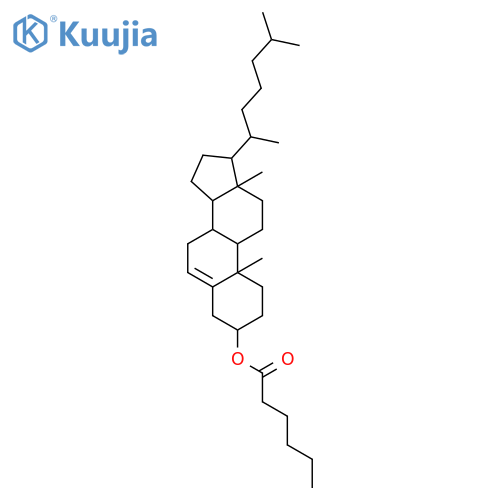Cas no 1062-96-0 (Cholesteryl hexanoate)
コレステリルヘキサノエート(Cholesteryl hexanoate)は、コレステロールとヘキサン酸がエステル結合した脂溶性化合物です。主に液晶材料や化粧品原料として利用され、熱安定性と優れた相溶性が特徴です。化学的に安定しており、広範な温度範囲で液晶相を形成できるため、電子ディスプレイや光学デバイス向けの機能性材料として応用されています。また、生体適合性に優れることから、ドラッグデリバリーシステムの担体としても研究されています。高い純度で合成可能なため、再現性の高い実験データが得られる点が利点です。

Cholesteryl hexanoate structure
商品名:Cholesteryl hexanoate
Cholesteryl hexanoate 化学的及び物理的性質
名前と識別子
-
- Cholesteryl hexanoate
- Cholest-5-en-3beta-ol hexanoate
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate
- Cholesterol Hexanoate
- CHOLESTERYL CAPROATE
- Hexanoic Acid Cholesterol Ester
- hexanoate
- Hexanoic acid anion
- CHOLESTEROL CAPROATE
- 3β-Cholesterylcaproate
- CHOLESTERYL N-HEXANOATE
- CHOLESTEROL N-HEXANOATE
- CHOLESTERYL CAPROATE 97%
- 5-Cholesten-3beta-ol-3-hexanoate
- [(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,
- 5-Cholesten-3beta-ol 3-hexanoate
- Cholest-5-en-3beta-yl hexanoate
- MFCD00037707
- NS00043173
- EINECS 213-899-1
- D95352
- 5-Cholesten-3beta-ol caproate
- SCHEMBL162695
- CS-0185572
- 1062-96-0
- HY-W127331
- 3beta-Hydroxy-5-cholestene 3-hexanoate
- AS-58820
- Cholest-5-en-3-ol (3beta)-, hexanoate
- AKOS025310953
- FPBODWXATDKICU-FLFWOSPYSA-N
- (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL HEXANOATE
-
- MDL: MFCD00037707
- インチ: 1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33+/m1/s1
- InChIKey: FPBODWXATDKICU-BYDJBIFUSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]
計算された属性
- せいみつぶんしりょう: 484.42800
- どういたいしつりょう: 484.428
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 752
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 94.0 to 98.0 deg-C
- ふってん: 541.8±29.0 °C at 760 mmHg
- フラッシュポイント: 279.2±11.8 °C
- PSA: 26.30000
- LogP: 9.51990
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Cholesteryl hexanoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- WGKドイツ:3
- セキュリティの説明: H303+H313+H110
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Cholesteryl hexanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256242-10g |
Cholesterol hexanoate |
1062-96-0 | 98% | 10g |
¥570.00 | 2024-08-09 | |
| TRC | C432563-250mg |
Cholesteryl hexanoate |
1062-96-0 | 250mg |
$ 471.00 | 2023-04-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214698-100 mg |
Cholesteryl hexanoate, |
1062-96-0 | ≥98% | 100MG |
¥1,579.00 | 2023-07-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0673-25G |
Cholesterol Hexanoate |
1062-96-0 | >95.0%(GC) | 25g |
¥770.00 | 2024-04-18 | |
| Aaron | AR003PKH-25g |
5-Cholesten-3β-ol caproate |
1062-96-0 | 95% | 25g |
$123.00 | 2025-01-22 | |
| 1PlusChem | 1P003PC5-25g |
5-Cholesten-3β-ol caproate |
1062-96-0 | 95% | 25g |
$130.00 | 2025-02-20 | |
| 1PlusChem | 1P003PC5-100g |
5-Cholesten-3β-ol caproate |
1062-96-0 | 95% | 100g |
$453.00 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214698A-1g |
Cholesteryl hexanoate, |
1062-96-0 | ≥98% | 1g |
¥3159.00 | 2023-09-05 | |
| Chemenu | CM195150-100g |
5-Cholesten-3beta-ol caproate |
1062-96-0 | 95% | 100g |
$309 | 2021-06-15 | |
| TRC | C432563-100mg |
Cholesteryl hexanoate |
1062-96-0 | 100mg |
$ 236.00 | 2023-04-17 |
Cholesteryl hexanoate 関連文献
-
1. 726. The mesomorphic behaviour of the fatty esters of cholesterolG. W. Gray J. Chem. Soc. 1956 3733
-
J. D. Few Analyst 1965 90 134
1062-96-0 (Cholesteryl hexanoate) 関連製品
- 1908-11-8(Cholesterol Laurate)
- 1989-52-2(Cholesterol myristate)
- 521-13-1(Cholesteryl N-Butyrate)
- 1182-42-9(Cholesterol Caprylate)
- 303-43-5(Cholesteryl oleate)
- 1183-04-6(Cholesteryl Decanoate)
- 604-33-1(Cholesterol Linoleate)
- 601-34-3(Cholesteryl palmitate)
- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)
- 604-35-3(Cholesterol 3-Acetate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
